- The synthesis of 3,3'-dimethoxy-4,4'-diamine azobenzeneGuangzhou Huagong, 2010, 38(3), 51-52,
Cas no 93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide)

93-27-6 structure
Product name:N-(2-Methoxy-4-nitrophenyl)acetamide
CAS No:93-27-6
MF:C9H10N2O4
Molecular Weight:210.186702251434
MDL:MFCD00024461
CID:805904
PubChem ID:66729
N-(2-Methoxy-4-nitrophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Methoxy-4-nitrophenyl)acetamide
- Acetamide, N-(2-methoxy-4-nitrophenyl)-
- 2-Acetylamino-5-nitroanisole
- 2-methoxy-4-nitroacetanilide
- 5-Nitro-2-acetamino-anisol
- 5-Nitro-2-acetamino-phenol-methylaether
- 5-nitro-2-acetylaminoanisole
- Acetamide,N-(2-methoxy-4-nitrophenyl)
- acetic acid-(2-methoxy-4-nitro-anilide)
- EINECS 202-234-0
- Essigsaeure-(2-methoxy-4-nitro-anilid)
- N-(2-Methoxy-4-Nitrophenyl)-Acetamide
- N-(2-Methoxy-4-nitrophenyl)acetamide (ACI)
- o-Acetanisidide, 4′-nitro- (7CI, 8CI)
- 2-Acetamido-1-methoxy-5-nitrobenzene
- 2-Acetylamino-1-methoxy-5-nitrobenzene
- 4′-Nitro-o-acetanisidide
- 5-Nitro-2-(acetylamino)anisole
- NS00039540
- N-(2-Methoxy-4-nitro-phenyl)acetamide
- N-(2-methoxy-4-nitrophenyl )acetamide
- CCRIS 1979
- MFCD00024461
- N-(2-methoxy-4-nitrophenyl)-acetamid
- SCHEMBL10657826
- 39XSR5VP2J
- AKOS002807994
- DB-057390
- UNII-39XSR5VP2J
- Oprea1_295866
- STL199107
- 4'-NITRO-O-ACETANISIDIDE
- n-(2-methoxy-4-nitro-phenyl)-acetamide
- Q27894069
- BBL104294
- N-(2-METHOXY-4-NITROPHENYL) ACETAMIDE
- LS-07424
- ALBB-023551
- 2'-Methoxy-4'-nitroacetanilide
- CS-0187539
- 93-27-6
- O-ACETANISIDIDE, 4'-NITRO-
- E10139
- DTXSID5059084
- ACETOACET-2-METHOXY-4-NITROANILIDE
- DQWRNQKJPNUTPJ-UHFFFAOYSA-N
-
- MDL: MFCD00024461
- インチ: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
- InChIKey: DQWRNQKJPNUTPJ-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C(OC)=CC([N+](=O)[O-])=CC=1
計算された属性
- 精确分子量: 210.06400
- 同位素质量: 210.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 251
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 84.2A^2
じっけんとくせい
- 密度みつど: 1.327
- Boiling Point: 409.5 °C at 760 mmHg
- フラッシュポイント: 201.4 °C
- Refractive Index: 1.594
- PSA: 84.15000
- LogP: 2.15800
N-(2-Methoxy-4-nitrophenyl)acetamide Security Information
N-(2-Methoxy-4-nitrophenyl)acetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(2-Methoxy-4-nitrophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB414192-1 g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 1g |
€228.00 | 2022-08-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RZ111-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95+% | 1g |
1003.0CNY | 2021-07-15 | |
Alichem | A019112170-10g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 10g |
$596.97 | 2023-08-31 | |
Alichem | A019112170-5g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 5g |
$501.83 | 2023-08-31 | |
Aaron | AR0065AG-250mg |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 250mg |
$35.00 | 2025-02-11 | |
Aaron | AR0065AG-5g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 5g |
$302.00 | 2025-02-11 | |
A2B Chem LLC | AC85692-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 1g |
$228.00 | 2024-07-18 | |
Aaron | AR0065AG-1g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 1g |
$95.00 | 2025-02-11 | |
1PlusChem | 1P006524-10g |
N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE |
93-27-6 | 95% | 10g |
$496.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258209-10g |
N-(2-Methoxy-4-nitrophenyl)acetamide |
93-27-6 | 95% | 10g |
¥4104.00 | 2024-04-25 |
N-(2-Methoxy-4-nitrophenyl)acetamide 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Acetic acid ; rt → 90 °C; 90 °C; 2 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt
Reference
- Preparation of pyridine derivatives having TTK protein kinase inhibition activity, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ; 1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydrideTetrahedron, 2013, 69(45), 9422-9427,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Dichloromethane , Water ; 40 min, 40 - 42 °C; 30 min, 40 - 42 °C
1.2 Reagents: Water ; 5 min
1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized
1.2 Reagents: Water ; 5 min
1.3 Reagents: Sodium sulfite Solvents: Water ; neutralized
Reference
- Method for preparing Scarlet Base RC as byproduct in production of Fast Red Base B, China, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
Reference
- Nitration of aromatic compounds with nitric acid in inert solventsKagaku to Kogyo (Osaka, 1985, 59(2), 49-53,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
Reference
- Interaction of 4-(9-acridinylamino)aniline and derivatives with DNA. Influence of a lysylglycyl side chain on the binding parametersHoppe-Seyler's Zeitschrift fuer Physiologische Chemie, 1982, 363(8), 835-41,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid , Water ; 60 s, 5.5 bar, 80 °C
Reference
- Efficient separation process in preparation of fast red B, and its application in printing and dyeing industry, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Acetic acid
Reference
- Anticancer anilinoacridines. A process synthesis of the disubstituted amsacrine analog CI-921Journal of Heterocyclic Chemistry, 1989, 26(5), 1469-76,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Pyridine ; 2 h, 120 °C
Reference
- Ratiometric fluorescent sensor based on inhibition of resonance for detection of cadmium in aqueous solution and living cellsInorganic Chemistry, 2011, 50(8), 3680-3690,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ; overnight, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Discovery of wtRET and V804MRET Inhibitors: From Hit to LeadChemMedChem, 2017, 12(16), 1390-1398,
Synthetic Circuit 15
Reaction Conditions
1.1 -
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Liquid phase acylation of amines with acetic acid over HY zeoliteGreen Chemistry, 2000, 2(3), 104-105,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
Reference
- Ozone-mediated reaction of anilides and phenyl esters with nitrogen dioxide: enhanced ortho-reactivity and mechanistic implicationsJournal of the Chemical Society, 1995, (4), 339-43,
N-(2-Methoxy-4-nitrophenyl)acetamide Raw materials
N-(2-Methoxy-4-nitrophenyl)acetamide Preparation Products
N-(2-Methoxy-4-nitrophenyl)acetamide 関連文献
-
1. Di-, tri- and tetra-nuclear gold(I) complexes with Tris(diphenylphosphino)-methane or -methanide as ligand. Crystal structures of two modifications of [(O)Ph2PC(PPh2AuPPh2)2CPPh2(O)]·4CH2Cl2Eduardo J. Fernández,M. Concepción Gimeno,Peter G. Jones,Antonio Laguna,Mariano Laguna,José M. López-de-Luzuriaga J. Chem. Soc. Dalton Trans. 1993 3401
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Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661
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Wei Li,Sheng-Di Bai,Feng Su,Shi-Fang Yuan,Xin-E Duan,Dian-Sheng Liu New J. Chem. 2017 41 661
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Eleftherios Ferentinos,Dimitrios Maganas,Catherine P. Raptopoulou,Aris Terzis,Vassilis Psycharis,Neil Robertson,Panayotis Kyritsis Dalton Trans. 2011 40 169
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5. Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate (tp) and 4,4′-bipyridine (4,4′-bipy) ligands: [M(tp)(4,4′-bipy)] (M?=?CoII, CdII or ZnII)Jun Tao,Ming-Liang Tong,Xiao-Ming Chen J. Chem. Soc. Dalton Trans. 2000 3669
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Chitra Gurnani,Marek Jura,William Levason,Raju Ratnani,Gillian Reid,Michael Webster Dalton Trans. 2009 1611
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7. 1148. Polar influences in radical reactions. Part II. The abstraction of benzylic hydrogen atoms from substituted dibenzyl ethers by atomic bromineR. L. Huang,H. H. Lee,M. S. Malhotra J. Chem. Soc. 1964 5947
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Hossein Farrokhpour,Hassan Hadadzadeh,Farivash Darabi,Fatemeh Abyar,Hadi Amiri Rudbari,Tahareh Ahmadi-Bagheri RSC Adv. 2014 4 35390
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9. 910. Hydrogen bond formation with silylaminesS. W. Jarvie,D. Lewis J. Chem. Soc. 1963 4758
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Nonsee Nimitsiriwat,Vernon C. Gibson,Edward L. Marshall,Andrew J. P. White,Sophie H. Dale,Mark R. J. Elsegood Dalton Trans. 2007 4464
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推奨される供給者
Amadis Chemical Company Limited
(CAS:93-27-6)N-(2-Methoxy-4-nitrophenyl)acetamide

Purity:99%/99%
はかる:5.0g/10.0g
Price ($):237.0/405.0